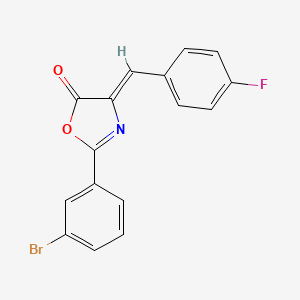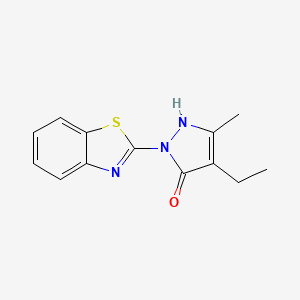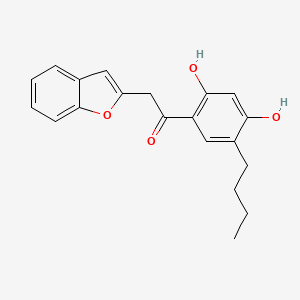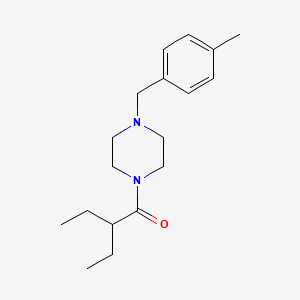
2-(3-bromophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one
説明
2-(3-bromophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one, also known as BFBO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BFBO is a heterocyclic compound that belongs to the oxazole family. It contains a bromine atom, a fluorine atom, and a benzylidene moiety.
作用機序
The mechanism of action of 2-(3-bromophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been proposed that 2-(3-bromophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one exerts its pharmacological effects by interacting with specific receptors or enzymes in the body. For example, 2-(3-bromophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to bind to the benzodiazepine site of the gamma-aminobutyric acid (GABA) receptor, which is responsible for the inhibitory neurotransmission in the central nervous system. 2-(3-bromophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammation process.
Biochemical and Physiological Effects:
2-(3-bromophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-(3-bromophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one can inhibit the growth of cancer cells, reduce the production of pro-inflammatory cytokines, and modulate the activity of ion channels and receptors. In vivo studies have shown that 2-(3-bromophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one can reduce pain and anxiety in animal models, and exhibit anticonvulsant and neuroprotective effects.
実験室実験の利点と制限
2-(3-bromophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be confirmed by various analytical techniques. 2-(3-bromophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one is also stable under normal laboratory conditions and can be stored for extended periods. However, 2-(3-bromophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has some limitations for lab experiments. It is highly reactive towards nucleophiles and can undergo various side reactions, which can affect the yield and purity of the product. 2-(3-bromophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one is also relatively insoluble in water, which can limit its use in aqueous solutions.
将来の方向性
2-(3-bromophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has significant potential for future research in various areas of scientific research. In medicinal chemistry, 2-(3-bromophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one can be further optimized to improve its pharmacological properties, such as selectivity, potency, and bioavailability. In pharmacology, 2-(3-bromophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one can be used as a tool compound to investigate the role of specific receptors or enzymes in various physiological processes. In material science, 2-(3-bromophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one can be utilized as a building block for the synthesis of novel organic materials with unique properties, such as luminescence and conductivity.
Conclusion:
In conclusion, 2-(3-bromophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry, pharmacology, and material science. 2-(3-bromophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one is relatively easy to synthesize, and its purity can be confirmed by various analytical techniques. 2-(3-bromophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one exhibits various biochemical and physiological effects, and its mechanism of action is not fully understood. 2-(3-bromophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments, but it also has some limitations. 2-(3-bromophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has significant potential for future research, and its applications in various areas of scientific research are promising.
科学的研究の応用
2-(3-bromophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied in various areas of scientific research, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 2-(3-bromophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In pharmacology, 2-(3-bromophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit anticonvulsant, analgesic, and anxiolytic activities. In material science, 2-(3-bromophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been utilized as a building block for the synthesis of novel organic materials with unique optoelectronic properties.
特性
IUPAC Name |
(4Z)-2-(3-bromophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO2/c17-12-3-1-2-11(9-12)15-19-14(16(20)21-15)8-10-4-6-13(18)7-5-10/h1-9H/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUXSPSLLBTNPN-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CC3=CC=C(C=C3)F)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=N/C(=C\C3=CC=C(C=C3)F)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(3-bromophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B4850491.png)
![3-(3-nitrophenyl)-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B4850496.png)
![N-[4-(2-methoxyethoxy)phenyl]cyclohexanecarboxamide](/img/structure/B4850504.png)


![N-(2,4-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4850524.png)
![3-(1,3-benzodioxol-5-yl)-4-methyl-5-[({2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-4H-1,2,4-triazole](/img/structure/B4850537.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide](/img/structure/B4850542.png)
![2,4,6-trimethyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide](/img/structure/B4850544.png)

![N~1~-(2-fluorophenyl)-N~2~-{[3-(trifluoromethyl)phenyl]sulfonyl}glycinamide](/img/structure/B4850570.png)
![N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4850584.png)
![isopropyl 4-[(methoxycarbonyl)amino]benzoate](/img/structure/B4850591.png)
